molecular formula C8H11NO B034403 (3-Ethylpyridin-2-yl)methanol CAS No. 101870-23-9

(3-Ethylpyridin-2-yl)methanol

Cat. No. B034403
CAS RN: 101870-23-9
M. Wt: 137.18 g/mol
InChI Key: JAZWRUNGWUWSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethylpyridin-2-yl)methanol is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and is known for its unique properties that make it a valuable tool in various fields of study.

Mechanism Of Action

The mechanism of action of (3-Ethylpyridin-2-yl)methanol is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
(3-Ethylpyridin-2-yl)methanol has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (3-Ethylpyridin-2-yl)methanol in lab experiments is its unique properties that make it a valuable tool in various fields of study. It is also readily available and relatively easy to synthesize. However, one of the limitations of using (3-Ethylpyridin-2-yl)methanol is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of (3-Ethylpyridin-2-yl)methanol in scientific research. One direction is to further investigate its mechanism of action to better understand its physiological and biochemical effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, (3-Ethylpyridin-2-yl)methanol can be used as a building block in the synthesis of new biologically active compounds with improved properties.

Synthesis Methods

(3-Ethylpyridin-2-yl)methanol is synthesized by the reaction of 3-ethyl-2-pyridinecarboxaldehyde with sodium borohydride. The reaction takes place in anhydrous methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure (3-Ethylpyridin-2-yl)methanol.

Scientific Research Applications

(3-Ethylpyridin-2-yl)methanol is used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It is used as a building block in the synthesis of various biologically active compounds. It is also used as a ligand in the design and synthesis of metal-based drugs.

properties

CAS RN

101870-23-9

Product Name

(3-Ethylpyridin-2-yl)methanol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(3-ethylpyridin-2-yl)methanol

InChI

InChI=1S/C8H11NO/c1-2-7-4-3-5-9-8(7)6-10/h3-5,10H,2,6H2,1H3

InChI Key

JAZWRUNGWUWSHF-UHFFFAOYSA-N

SMILES

CCC1=C(N=CC=C1)CO

Canonical SMILES

CCC1=C(N=CC=C1)CO

synonyms

2-Pyridinemethanol,3-ethyl-(6CI)

Origin of Product

United States

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